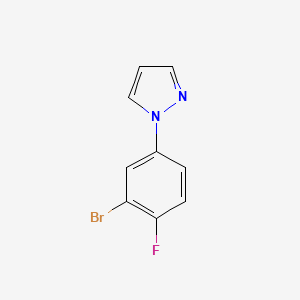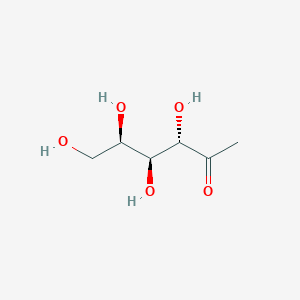
1-Deoxy-D-tagatose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Deoxy-D-tagatose is a rare sugar, classified as a deoxygenated monosaccharide It is structurally similar to D-tagatose but lacks one oxygen atom This compound is not commonly found in nature and must be synthesized through chemical or enzymatic processes
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Deoxy-D-tagatose can be synthesized from D-galactose through a series of chemical reactions. One common method involves the Amadori rearrangement, where D-galactose reacts with an amine to form an intermediate, which is then converted to this compound . The reaction conditions typically involve elevated temperatures and specific pH levels to facilitate the rearrangement.
Industrial Production Methods: Industrial production of this compound often employs biocatalytic processes. Enzymes such as D-tagatose 3-epimerase and ribitol dehydrogenase can be used to convert substrates like D-galactose or fucose into this compound . These processes are advantageous due to their specificity and efficiency, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 1-Deoxy-D-tagatose undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be oxidized to form corresponding acids or reduced to form alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. The reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used, often in anhydrous solvents.
Substitution: Nucleophilic substitution reactions can be performed using reagents like halides or amines under controlled temperatures and pH.
Major Products: The major products formed from these reactions include various derivatives of this compound, such as its alcohols, acids, and substituted compounds .
Scientific Research Applications
1-Deoxy-D-tagatose has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex molecules and studying carbohydrate chemistry.
Biology: It serves as a substrate for enzymatic studies and metabolic research.
Industry: It is used in the food industry as a low-calorie sweetener and in the production of functional foods.
Mechanism of Action
The mechanism by which 1-Deoxy-D-tagatose exerts its effects involves its interaction with specific enzymes and metabolic pathways. For example, it can inhibit enzymes like β-glucosidase and fructokinase, affecting sugar metabolism . Additionally, it can interfere with carbohydrate absorption in the gastrointestinal tract, thereby modulating blood sugar levels .
Comparison with Similar Compounds
1-Deoxy-D-tagatose is unique compared to other similar compounds due to its specific structural features and biological activities. Similar compounds include:
D-tagatose: A ketohexose with similar sweetness but different metabolic effects.
D-sorbose: Another rare sugar with distinct enzymatic pathways.
L-ribose: Used in pharmaceutical applications but differs in its structural configuration.
Properties
Molecular Formula |
C6H12O5 |
|---|---|
Molecular Weight |
164.16 g/mol |
IUPAC Name |
(3S,4S,5R)-3,4,5,6-tetrahydroxyhexan-2-one |
InChI |
InChI=1S/C6H12O5/c1-3(8)5(10)6(11)4(9)2-7/h4-7,9-11H,2H2,1H3/t4-,5-,6+/m1/s1 |
InChI Key |
IXDZFGATLNCIOI-PBXRRBTRSA-N |
Isomeric SMILES |
CC(=O)[C@H]([C@H]([C@@H](CO)O)O)O |
Canonical SMILES |
CC(=O)C(C(C(CO)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



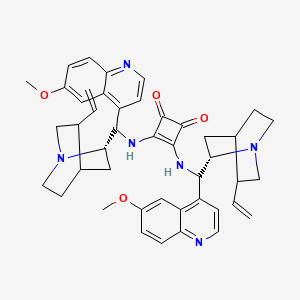

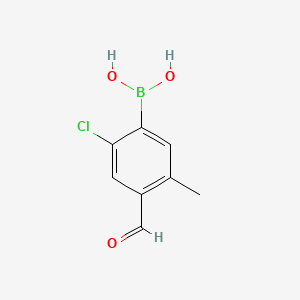
![1-(4-{Ethyl[1-(4-methoxyphenyl)propan-2-yl]amino}butanoyl)-n,n-dimethylpiperidine-4-carboxamide](/img/structure/B14763852.png)
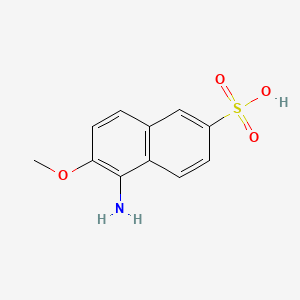
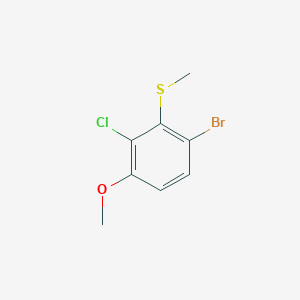
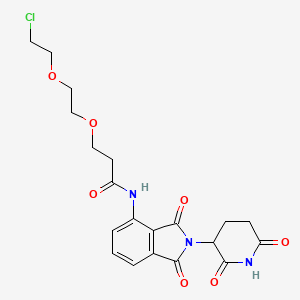




![1-[(2R)-2,3-dihydroxypropyl]-3-[1-[[(1S,2S,4R)-spiro[bicyclo[2.2.1]heptane-3,1'-cyclopropane]-2-yl]methyl]piperidin-4-yl]benzimidazol-2-one](/img/structure/B14763909.png)
